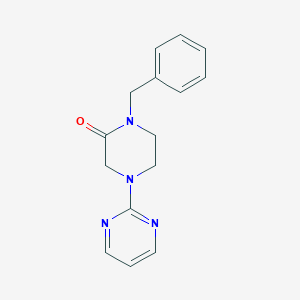![molecular formula C10H17F3N2O2 B3015739 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid CAS No. 1494065-34-7](/img/structure/B3015739.png)
2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid, also known as TFPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. TFPAA is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid is believed to exert its pharmacological effects by acting as a modulator of GABA receptors. GABA receptors are ionotropic receptors that are involved in the regulation of neuronal activity in the central nervous system. 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid has been shown to bind to GABA receptors and enhance their activity, leading to the inhibition of neuronal activity and the reduction of pain and inflammation.
Biochemical and Physiological Effects:
2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce anxiety and improve cognitive function in animal models. 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid has been shown to bind to GABA receptors and enhance their activity, leading to the inhibition of neuronal activity and the reduction of pain and inflammation.
実験室実験の利点と制限
2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid has several advantages for use in lab experiments. It is easy to synthesize and has high purity and yield. 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
将来の方向性
There are several future directions for research on 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid. One direction is to further study its potential use as a ligand for GABA receptors and its potential use in the development of new drugs for the treatment of pain and inflammation. Another direction is to study its safety and efficacy in humans, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further research could be done to improve the solubility of 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid in water, which could make it easier to use in lab experiments.
合成法
2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid can be synthesized using various methods, including the reaction of 1,4-dibromo-2,3,3-trifluorobutane with piperazine, followed by the reaction of the resulting intermediate with chloroacetic acid. Another method involves the reaction of 1-(3,3,3-trifluoropropyl)piperazine with chloroacetic acid in the presence of a base. Both methods result in the formation of 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid with high yields and purity.
科学的研究の応用
2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid has been extensively studied for its potential applications in pharmacology and medicinal chemistry. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid has also been studied for its potential use as a ligand for GABA receptors, which are involved in the regulation of neuronal activity. Additionally, 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid has been studied for its potential use as a building block for the synthesis of new drugs with improved pharmacological properties.
特性
IUPAC Name |
2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-8(9(16)17)15-6-4-14(5-7-15)3-2-10(11,12)13/h8H,2-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYNLNSQMWPOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-Methyl-1,3-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B3015656.png)
![[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16,18-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate](/img/structure/B3015658.png)
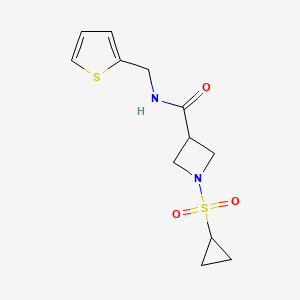
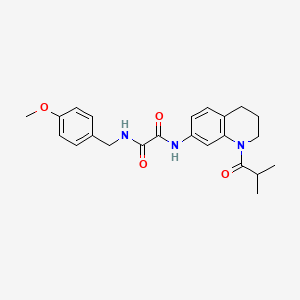
![ethyl 2-[({[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3015662.png)
![methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B3015663.png)
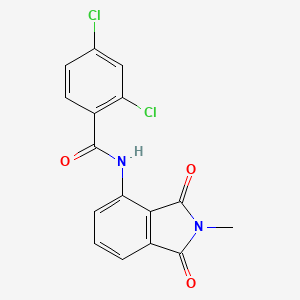
![2-(4-chlorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B3015669.png)
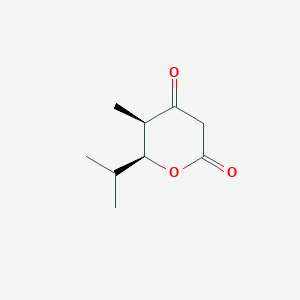
![2-{[(4-Phenylphenyl)methyl]amino}acetamide](/img/structure/B3015672.png)
![2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B3015675.png)

